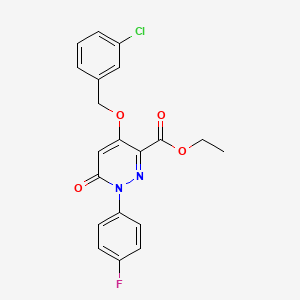

Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

The compound Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate features a pyridazine core substituted with a 4-fluorophenyl group at position 1, a 3-chlorobenzyloxy group at position 4, and an ethyl ester at position 3 ().

Properties

IUPAC Name |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-13-4-3-5-14(21)10-13)11-18(25)24(23-19)16-8-6-15(22)7-9-16/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXSXULINCKPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor, anti-inflammatory, and antibacterial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyridazine class, characterized by a unique combination of substituents that may influence its biological activity. The presence of halogens (chlorine and fluorine) is significant as these elements often enhance the pharmacological properties of organic compounds.

Structural Formula

The structural formula can be represented as follows:

Key Functional Groups

- Dihydropyridazine Core : This core structure is known for its diverse biological activities.

- Chlorobenzyl and Fluorophenyl Substituents : These groups are associated with enhanced lipophilicity and biological interaction.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation, such as the BRAF(V600E) and EGFR pathways, which are critical in various cancers .

- Case Study : A derivative of this compound demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes while potentially reducing side effects .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy:

- Inhibition of Inflammatory Mediators : Studies have shown that similar dihydropyridazine derivatives can inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation .

- Clinical Relevance : In vivo models have demonstrated a reduction in inflammation markers following treatment with structurally related compounds, indicating potential for therapeutic applications in inflammatory diseases.

Antibacterial Activity

This compound also exhibits antibacterial properties:

- Broad-Spectrum Activity : Research indicates that related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective bactericidal activity .

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Escherichia coli | 62.5 - 125 | Bacteriostatic |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Halogen Substitution : The presence of chlorine and fluorine enhances lipophilicity and receptor binding affinity.

- Functional Group Variation : Altering substituents on the dihydropyridazine core can lead to variations in potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The pyridazine scaffold allows for diverse substitutions, which significantly influence physical and chemical properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 3-chlorobenzyloxy group in the target compound introduces steric bulk and moderate electron withdrawal, contrasting with smaller EWGs like Cl or CF₃ in analogs ().

- Aromatic Substitutions : The 4-fluorophenyl group in the target compound is common in pharmaceuticals for its metabolic stability, whereas analogs with 3-Cl-phenyl () or nitro groups () may exhibit higher reactivity.

- Melting Points : Analogs with hydroxyl groups (e.g., , Compound 12d: 220–223°C) show higher melting points due to hydrogen bonding, whereas the target compound’s benzyloxy group likely reduces intermolecular forces.

Lipophilicity and Drug-Likeness

- Target Compound : Predicted XLogP3 ~3.0–3.5 (estimated), comparable to ’s analog (XLogP3 = 3.4). The 3-chlorobenzyloxy group contributes to lipophilicity, enhancing membrane permeability but possibly reducing solubility.

- Trifluoromethyl Analogs : Compounds with CF₃ () exhibit higher XLogP3 values (~3.4–3.5), favoring blood-brain barrier penetration but risking toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.